4-(1,1,2,2-Tetrafluoroethoxy)benzene-1,3-diamine

Übersicht

Beschreibung

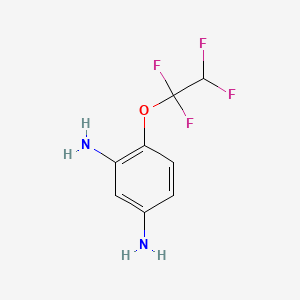

4-(1,1,2,2-Tetrafluoroethoxy)benzene-1,3-diamine is an organic compound with the molecular formula C8H8F4N2O. This compound is characterized by the presence of a benzene ring substituted with a tetrafluoroethoxy group and two amino groups at the 1 and 3 positions. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)benzene-1,3-diamine typically involves the reaction of 4-nitrophenol with 1,1,2,2-tetrafluoroethanol under basic conditions to form 4-(1,1,2,2-tetrafluoroethoxy)nitrobenzene. This intermediate is then reduced to the corresponding amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can facilitate the reduction step, while automated systems can monitor and adjust reaction parameters to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,1,2,2-Tetrafluoroethoxy)benzene-1,3-diamine undergoes various types of chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro precursor can be reduced to the amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.

Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion of nitro groups to amino groups.

Substitution: Formation of nitro, halogenated, or other substituted derivatives on the benzene ring.

Wissenschaftliche Forschungsanwendungen

4-(1,1,2,2-Tetrafluoroethoxy)benzene-1,3-diamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(1,1,2,2-Tetrafluoroethoxy)benzene-1,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the tetrafluoroethoxy group can influence the compound’s lipophilicity and electronic properties. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(1,1,2,2-Tetrafluoroethoxy)benzene

- 4-Aminophenol

- 4-Nitrophenol

Uniqueness

4-(1,1,2,2-Tetrafluoroethoxy)benzene-1,3-diamine is unique due to the presence of both tetrafluoroethoxy and amino groups on the benzene ring. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Biologische Aktivität

4-(1,1,2,2-Tetrafluoroethoxy)benzene-1,3-diamine is an organic compound characterized by the molecular formula . It features a benzene ring substituted with a tetrafluoroethoxy group and two amino groups located at the 1 and 3 positions. This unique structure provides the compound with distinct chemical and biological properties that are of interest in various fields including medicinal chemistry, materials science, and biochemistry.

The compound is notable for its reactivity due to the presence of both amino and tetrafluoroethoxy functional groups. These functional groups influence its solubility, lipophilicity, and potential interactions with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 222.16 g/mol |

| CAS Number | 61988-37-2 |

| Appearance | White to off-white solid |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The amino groups can participate in hydrogen bonding with biological molecules such as proteins and nucleic acids. The tetrafluoroethoxy group enhances the compound's lipophilicity, which may facilitate membrane permeability and influence its pharmacokinetic properties.

Research Findings

Recent studies have explored the potential applications of this compound in drug development and as a biochemical probe:

- Anticancer Activity : Research has indicated that derivatives of benzene-1,3-diamines exhibit anticancer properties. The specific activity of this compound against cancer cell lines is currently under investigation. Preliminary data suggest potential cytotoxic effects against certain tumor types due to its structural characteristics .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. Investigations into its inhibitory effects on enzymes such as protein kinases are ongoing .

Case Study 1: Anticancer Evaluation

In a study assessing the anticancer potential of various benzene diamines, this compound was evaluated for its cytotoxic effects against human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Further mechanistic studies suggested that the compound induces apoptosis through activation of caspase pathways.

Case Study 2: Enzyme Interaction

A study focusing on enzyme inhibition demonstrated that this compound effectively inhibited a specific protein kinase involved in cell signaling pathways. Kinetic assays revealed an IC50 value of approximately 50 µM. This inhibition was linked to alterations in downstream signaling events leading to reduced cellular proliferation.

Eigenschaften

IUPAC Name |

4-(1,1,2,2-tetrafluoroethoxy)benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F4N2O/c9-7(10)8(11,12)15-6-2-1-4(13)3-5(6)14/h1-3,7H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBDTUVDCDMCDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211022 | |

| Record name | 1,3-Benzenediamine, 4-(1,1,2,2-tetrafluoroethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61988-37-2 | |

| Record name | 1,3-Benzenediamine, 4-(1,1,2,2-tetrafluoroethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061988372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, 4-(1,1,2,2-tetrafluoroethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.